Azido-PEG2-Azide
Overview
Description
Azido-PEG2-Azide is an organic compound with the molecular formula C6H12N6O2 and a molecular weight of 200.20 g/mol . It is characterized by the presence of two azido groups attached to an ethoxyethane backbone. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG2-Azide can be synthesized through a multi-step process involving the reaction of ethylene glycol with sodium azide. The general synthetic route involves the following steps:
Formation of Ethylene Glycol Derivative: Ethylene glycol is reacted with a suitable halogenating agent, such as thionyl chloride, to form ethylene glycol dichloride.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Azido-PEG2-Azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF is commonly used for azidation reactions.
Cycloaddition: Copper(I) bromide in dehydrated DMF is used for cycloaddition reactions.
Major Products
Scientific Research Applications
Azido-PEG2-Azide has several applications in scientific research:
Mechanism of Action
The mechanism of action of Azido-PEG2-Azide primarily involves its azido groups, which can participate in cycloaddition reactions to form stable triazole rings. These reactions are facilitated by catalysts such as copper(I) bromide, which helps in the formation of the triazole ring through a concerted mechanism . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the cycloaddition reactions.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2-aminoethoxy)ethane: This compound has amino groups instead of azido groups and is used in different types of chemical reactions.
1,2-Bis(2-azidoethyl)ether: Similar to Azido-PEG2-Azide but with a different structural arrangement.
Uniqueness
This compound is unique due to its dual azido groups, which make it highly reactive in cycloaddition reactions. This property is particularly valuable in click chemistry, where the formation of triazole rings is a key step .
Properties
IUPAC Name |
1-azido-2-[2-(2-azidoethoxy)ethoxy]ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6O2/c7-11-9-1-3-13-5-6-14-4-2-10-12-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZGAFKSAANFAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
82055-94-5 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82055-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501180973 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82055-94-5 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes 1,2-bis(2-azidoethoxy)ethane suitable for polymer crosslinking?
A: 1,2-Bis(2-azidoethoxy)ethane possesses two azide (-N3) groups. These groups readily participate in the copper(I)-catalyzed alkyne-azide cycloaddition, commonly known as the "Click" reaction [, , ]. This reaction is highly efficient and allows for the connection of polymer chains containing alkyne groups, leading to the formation of crosslinked networks.
Q2: How does the choice of catalyst affect the polymerization process when using 1,2-bis(2-azidoethoxy)ethane?
A: Research indicates that different copper(I) catalysts can significantly impact the kinetics of the click reaction during polymerization []. Notably, Cu(I) acetate exhibited superior catalytic efficiency compared to other Cu(I) salts in a study involving the polymerization of multifunctional alkynes and azides, including 1,2-bis(2-azidoethoxy)ethane.
Q3: Can you provide an example of how 1,2-bis(2-azidoethoxy)ethane has been used to modify material properties?
A: One study successfully employed 1,2-bis(2-azidoethoxy)ethane to crosslink micelles formed by block copolymers containing alkyne groups []. This crosslinking led to an increase in micelle size and significantly influenced the toxicity of the resulting nanoparticles designed for drug delivery. This demonstrates the ability to tune material properties through crosslinking with 1,2-bis(2-azidoethoxy)ethane.
Q4: What analytical techniques are useful for characterizing polymers synthesized using 1,2-bis(2-azidoethoxy)ethane?
A4: Various techniques are employed to characterize the polymers synthesized using 1,2-bis(2-azidoethoxy)ethane. These include:
- NMR Spectroscopy: This helps in monitoring the reaction progress and confirming the consumption of alkyne and azide functionalities during polymerization [, ].
- Size Exclusion Chromatography (SEC): This technique provides information about the molecular weight distribution of the resulting polymers, aiding in understanding the crosslinking efficiency [].
- Differential Scanning Calorimetry (DSC): DSC helps evaluate the thermal properties of the crosslinked polymers [, ].
- Thermogravimetric Analysis (TGA): TGA provides insights into the thermal stability of the crosslinked polymers [].
- UV/Vis and FT-IR Spectroscopy: These methods can be used to confirm the successful incorporation of specific molecules or functional groups within the polymer structure [].
Q5: Are there any alternative crosslinkers to 1,2-bis(2-azidoethoxy)ethane for similar applications?
A: Yes, alternative crosslinkers with multiple azide groups, such as bis-(azidoethyl)disulfide, can be employed in click chemistry for polymer crosslinking []. The choice of crosslinker can influence the final properties of the material.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.